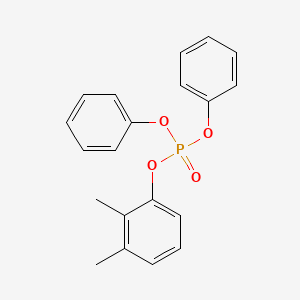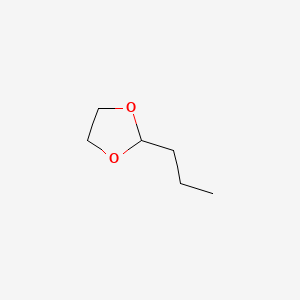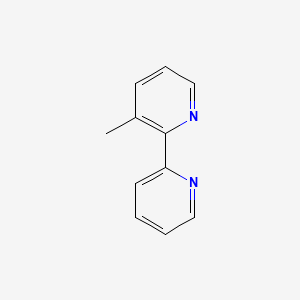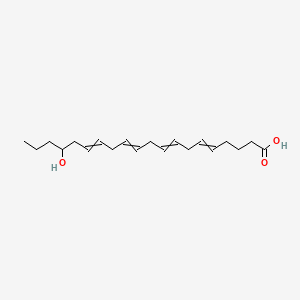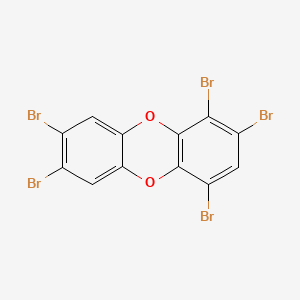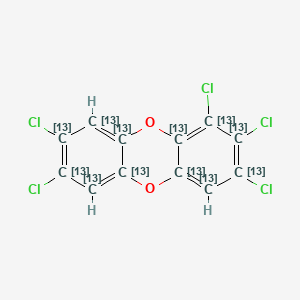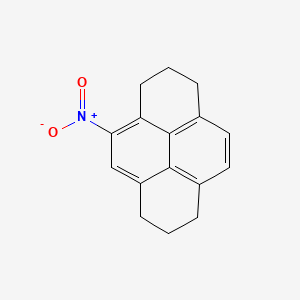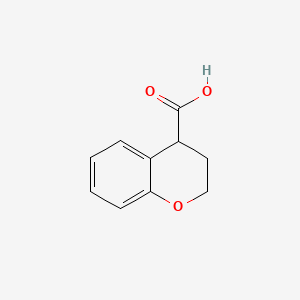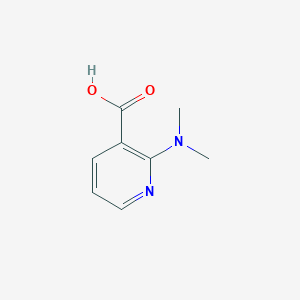
2-(Dimethylamino)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)nicotinic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a solid substance .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 166.18 . The compound is stored at room temperature .科学的研究の応用
Corrosion Inhibition
2-(Dimethylamino)nicotinic acid derivatives have been studied for their potential as corrosion inhibitors. In a study by Singh et al. (2016), a derivative, 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone, was investigated for its effectiveness in inhibiting corrosion in mild steel in an acidic environment. The study found that the inhibition efficiency increased with the concentration of the inhibitor, and it acted as a mixed-type corrosion inhibitor. This suggests potential applications in industries where corrosion resistance is crucial (Singh, Kumar, Udayabhanu, & John, 2016).
Receptor Binding and Activation
The compound has relevance in studies focused on receptor binding and activation. For instance, Tunaru et al. (2003) investigated nicotinic acid (niacin) and identified receptors such as PUMA-G and HM74, which are related to nicotinic acid derivatives, mediating anti-lipolytic effects. This research has implications for understanding metabolic processes and developing new drugs (Tunaru et al., 2003).
Atherosclerosis Research
Nicotinic acid derivatives have also been studied for their role in atherosclerosis. Lukasova et al. (2011) found that nicotinic acid inhibited the progression of atherosclerosis in mice independently of lipid-modifying effects. This was mediated through the activation of the GPR109A receptor on immune cells, suggesting a potential therapeutic application for atherosclerosis and other diseases (Lukasova, Malaval, Gille, Kero, & Offermanns, 2011).
Molecular Identification
Wise et al. (2003) conducted research identifying HM74 as a low affinity receptor for nicotinic acid, and HM74A as a high affinity receptor. This discovery aids in the understanding of nicotinic acid's mechanism of action and the development of drugs for treating dyslipidemia (Wise et al., 2003).
Hydrogen-Bonding Studies
In a study by Li, Zhou, and Mattei (2011), 2-(phenylamino)nicotinic acid, a related compound, was used to understand hydrogen-bonding capabilities of pyridine N atoms. This research provides insights into molecular interactions and the design of new molecular structures (Li, Zhou, & Mattei, 2011).
Lipid-Independent Mechanisms
Lukasova, Hanson, Tunaru, and Offermanns (2011) explored nicotinic acid's lipid-independent mechanisms, focusing on its receptor on immune cells. This study adds to our understanding of the drug's pharmacological effects beyond its role in lipid disorders (Lukasova, Hanson, Tunaru, & Offermanns, 2011).
作用機序
Target of Action
2-(Dimethylamino)nicotinic acid is a derivative of nicotinic acid, also known as niacin . The primary targets of nicotinic acid derivatives are often associated with the peripheral vasodilation process . They are used as active ingredients in over-the-counter topical preparations indicated for muscle and joint pain . For veterinary purposes, they are used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Mode of Action
It is thought that it promotes the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This interaction with its targets results in peripheral vasodilation, enhancing local blood flow at the site of application .
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those of other nicotinic acid derivatives. In bacteria, three pathways of nicotine degradation have been identified: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . Multi-omics analysis has revealed specific genome architecture, regulation mechanisms, and specific genes or enzymes of these three pathways in different strains .
Pharmacokinetics
For example, in patients with chronic kidney disease, the maximum concentration (Cmax) of niacin was found to be dose-dependent . The time to reach maximum concentration (Tmax) was around 3.0 hours for a 1000mg or 1500mg oral dose . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a peripheral vasodilator . By promoting the release of prostaglandin D2, it enhances local blood flow at the site of application . This can result in temporary relief of aches and pains in muscles, tendons, and joints .
特性
IUPAC Name |
2-(dimethylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-6(8(11)12)4-3-5-9-7/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXXGHDBAKMDRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640591 |
Source


|
| Record name | 2-(Dimethylamino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883787-29-9 |
Source


|
| Record name | 2-(Dimethylamino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

